molecular formula C7H8NaO3+ B1629442 Sarkomycin CAS No. 874-21-5

Sarkomycin

Cat. No.: B1629442
CAS No.: 874-21-5
M. Wt: 163.13 g/mol
InChI Key: NNMFPNTZRUUSQZ-UHFFFAOYSA-N
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Description

Sarkomycin is an organic compound with the molecular formula C7H7NaO3. This compound is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of a methylene group and a keto group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sarkomycin can be synthesized through several methods. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene. The reaction proceeds as follows: [ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ] This reaction requires palladium as a catalyst and is typically carried out under high pressure and temperature conditions .

Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .

Industrial Production Methods

In industrial settings, the production of cyclopentanecarboxylic acid, 2-methylene-3-oxo-, sodium salt often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sarkomycin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methylene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the methylene group under basic conditions.

Major Products Formed

    Oxidation: Cyclopentanecarboxylic acid derivatives.

    Reduction: Cyclopentanecarboxylic alcohol derivatives.

    Substitution: Various substituted cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

Sarkomycin has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 2-methylene-3-oxo-, sodium salt involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on

Properties

CAS No.

874-21-5

Molecular Formula

C7H8NaO3+

Molecular Weight

163.13 g/mol

IUPAC Name

sodium;2-methylidene-3-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C7H8O3.Na/c1-4-5(7(9)10)2-3-6(4)8;/h5H,1-3H2,(H,9,10);/q;+1/p-1

InChI Key

NNMFPNTZRUUSQZ-UHFFFAOYSA-N

SMILES

C=C1C(CCC1=O)C(=O)[O-].[Na+]

Canonical SMILES

C=C1C(CCC1=O)C(=O)O.[Na+]

Origin of Product

United States

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